5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one 5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one
Brand Name: Vulcanchem
CAS No.: 134828-28-7
VCID: VC14544833
InChI: InChI=1S/C19H23N3O/c1-18-9-21-11-19(2,17(18)23)12-22(10-18)16(21)14-8-20(3)15-7-5-4-6-13(14)15/h4-8,16H,9-12H2,1-3H3
SMILES:
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol

5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one

CAS No.: 134828-28-7

Cat. No.: VC14544833

Molecular Formula: C19H23N3O

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one - 134828-28-7

Specification

CAS No. 134828-28-7
Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
IUPAC Name 5,7-dimethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Standard InChI InChI=1S/C19H23N3O/c1-18-9-21-11-19(2,17(18)23)12-22(10-18)16(21)14-8-20(3)15-7-5-4-6-13(14)15/h4-8,16H,9-12H2,1-3H3
Standard InChI Key OILSUAOPHMBUFP-UHFFFAOYSA-N
Canonical SMILES CC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C

Introduction

Key Characteristics

PropertyDescription
Molecular FormulaC17_{17}H21_{21}N3_{3}O
Molecular WeightApproximately 283.37 g/mol
Functional GroupsIndole, ketone, methyl groups
Structural ComplexityTricyclic with diaza and indole motifs

Synthesis Overview

Synthesizing such a molecule typically involves:

  • Formation of the Diazatricyclic Core: This may involve cyclization reactions using diamines and carbonyl compounds under acidic or basic conditions.

  • Indole Substitution: The indole group can be introduced through nucleophilic substitution or coupling reactions.

  • Methylation: Methyl groups are added using reagents like methyl iodide in the presence of bases.

Advanced techniques like microwave-assisted synthesis or transition-metal catalysis might be employed to enhance yield and selectivity.

Pharmacological Interest

Compounds with similar structures often exhibit biological activity due to:

  • Indole Moiety: Known for its role in serotonin receptor binding and other pharmacological pathways.

  • Tricyclic Framework: Common in drugs targeting central nervous system disorders.

Possible areas of application:

  • Antidepressants

  • Anticancer agents

  • Anti-inflammatory drugs

Docking Studies

In silico studies could explore binding affinity to enzymes or receptors, such as:

  • Kinases

  • GPCRs

  • Enzymes involved in oxidative stress pathways

Analytical Characterization

To confirm the structure, the following techniques are essential:

  • NMR Spectroscopy:

    • 1H^1H NMR to identify hydrogen environments.

    • 13C^{13}C NMR for carbon skeleton mapping.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups (e.g., ketone at ~1700 cm1^{-1}).

  • X-ray Crystallography:

    • For detailed three-dimensional structural confirmation.

Research Findings and Discussion

Although specific data on this compound is unavailable in the provided sources, structurally related compounds suggest promising avenues for research:

  • Docking studies indicate potential as enzyme inhibitors.

  • Similar frameworks have shown cytotoxicity against cancer cell lines, suggesting anticancer potential.

Hypothetical Data Table (Based on Analogous Compounds)

PropertyValue/Observation
IC50_{50} (Cancer Cell Lines)~10–50 μM (hypothetical range)
Lipophilicity (LogP)Moderate (~2–4, estimated for permeability)
SolubilityLimited in water; soluble in organic solvents

Future Directions

To fully explore the potential of "5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one":

  • Conduct comprehensive biological assays to evaluate cytotoxicity, anti-inflammatory, and CNS activity.

  • Perform QSAR (Quantitative Structure-Activity Relationship) modeling to predict activity trends.

  • Optimize synthesis routes for scalability and cost efficiency.

This compound represents an exciting candidate for drug discovery due to its structural novelty and potential pharmacological applications.

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